The 2-Aminofuran-3-Carboxylic Acid Scaffold: Structural Dynamics, Synthesis, and Applications in Drug Discovery
The 2-Aminofuran-3-Carboxylic Acid Scaffold: Structural Dynamics, Synthesis, and Applications in Drug Discovery
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper
Executive Summary
In the landscape of heterocyclic chemistry, 2-aminofurans represent a class of highly versatile, yet notoriously unstable, building blocks. The parent compound, 2-aminofuran, is highly susceptible to oxidative degradation and rapid polymerization due to its electron-rich nature. However, the strategic introduction of an electron-withdrawing group (EWG)—specifically a carboxylic acid or ester at the C3 position—yields 2-aminofuran-3-carboxylic acid (CAS: 1513644-20-6), a stabilized pharmacophore.
This technical guide explores the causality behind the stability of 2-aminofuran-3-carboxylic acid, details state-of-the-art synthetic methodologies for its derivatives, and examines its critical role as a dienophile in Inverse Electron-Demand Diels-Alder (IEDDA) reactions for the construction of bioactive fused heterocycles.
Chemical Identity & Physicochemical Properties
The inherent reactivity of the furan ring is dictated by the oxygen heteroatom, which donates electron density into the aromatic π -system. When an amino group is introduced at the C2 position, the Highest Occupied Molecular Orbital (HOMO) energy is significantly elevated, making the ring hyper-reactive toward electrophiles.
The C3-carboxylic acid acts as a critical "electron sink." Through resonance, the lone pair of the C2-amino group delocalizes into the carbonyl π -system of the C3-carboxylic acid. This push-pull electronic effect lowers the overall HOMO energy, rescuing the furan ring from spontaneous auto-oxidation and enabling its isolation and storage[1][2].
Table 1: Quantitative Physicochemical Data
Data represents the parent compound and computed baseline metrics for structural derivatives.
| Property | Value / Descriptor | Mechanistic Implication |
| IUPAC Name | 2-aminofuran-3-carboxylic acid | Core scaffold nomenclature |
| CAS Number | 1513644-20-6 | Registry identification[1] |
| Molecular Formula | C 5 H 5 NO 3 | Baseline stoichiometry |
| Molecular Weight | 127.10 g/mol | Low MW, ideal for fragment-based drug discovery (FBDD) |
| Topological Polar Surface Area (TPSA) | ~76.5 Ų | Good membrane permeability profile for oral bioavailability[3] |
| Stability Profile | Stable at room temp (with C3-EWG) | C3-carboxyl group prevents dieneamine-driven polymerization[2] |
State-of-the-Art Synthetic Methodologies
Historically, the synthesis of 2-aminofurans required harsh conditions and yielded unstable products. Modern synthetic chemistry has evolved to utilize transition-metal catalysis and green, element-promoted condensations to construct highly functionalized 2-aminofuran-3-carboxylates.
Elemental Sulfur-Promoted Redox Condensation
A breakthrough methodology by Jiang et al. (2022) utilizes an elemental sulfur-promoted switchable redox condensation. This transition-metal-free protocol reacts enaminones with methylene nitriles (such as cyanoacetates) to construct the 2-aminofuran core via a 3,5-annulation pathway[4][5].
Elemental sulfur-promoted synthetic workflow for 2-aminofuran derivatives.
Step-by-Step Protocol: Sulfur-Promoted Condensation Self-validating system: The use of elemental sulfur acts as a mild oxidant, preventing the over-oxidation of the furan ring that typically occurs with strong inorganic oxidants.
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Reagent Preparation: In a standard reaction vial, combine the substituted enaminone (1.0 equiv) and the methylene nitrile derivative (e.g., ethyl cyanoacetate, 2.5 equiv).
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Promoter Addition: Add elemental sulfur (S 8 , 1.0 equiv) to the mixture.
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Solvent & Base: Suspend the mixture in a polar aprotic solvent (e.g., DMF, 3 mL) and add an appropriate organic base (e.g., morpholine or piperidine) if required by the specific substrate electronics.
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Thermal Activation: Stir the reaction mixture at 80–100 °C under an open atmosphere or inert gas for 4–12 hours. Monitor the consumption of the enaminone via TLC.
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Workup: Cool to room temperature, quench with distilled water, and extract with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure.
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Purification: Isolate the 2-aminofuran-3-carboxylate via silica gel column chromatography (eluent: hexane/ethyl acetate).
Palladium-Catalyzed Cycloisomerization
Cheng et al. (2015) developed a divergent synthesis utilizing hypervalent iodine and palladium catalysis to convert homoallenyl amides into polysubstituted 2-aminofurans at room temperature[6].
Step-by-Step Protocol: Pd-Catalyzed Acetoxylation
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Catalyst Setup: In a dry Schlenk tube, combine the homoallenyl amide (0.2 mmol), Pd(OAc) 2 (5 mol %), and the oxidant PhI(OAc) 2 (0.7 equiv).
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Reaction Execution: Inject anhydrous CH 3 CN (2 mL) under a nitrogen atmosphere. Stir the mixture at room temperature for 3 hours.
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Isolation: Filter the crude mixture through a short pad of Celite to remove palladium black, eluting with ethyl acetate. Concentrate and purify via flash chromatography to yield the acetoxylated 2-aminofuran[6].
Table 2: Comparison of Synthetic Methodologies
| Methodology | Reagents / Catalysts | Conditions | Key Advantage |
| Redox Condensation [4] | Enaminones, Nitriles, S 8 | 80–100 °C, Base | Transition-metal-free, highly scalable |
| Cycloisomerization [6] | Homoallenyl amides, Pd(OAc) 2 | Room Temp, N 2 | Access to acetoxylated/alkoxylated derivatives |
Applications in Drug Discovery: IEDDA & Fused Scaffolds
The 2-aminofuran-3-carboxylic acid scaffold is not merely an end-product; it is a highly productive intermediate for generating complex, bio-active fused heterocycles.
Inverse Electron-Demand Diels-Alder (IEDDA) Reactions
While electron-rich dienes are standard in normal Diels-Alder reactions, 2-aminofurans act as highly effective dienophiles in IEDDA reactions when reacted with electron-deficient dienes like 1,3,5-triazines. The C3-carboxylic ester group slightly dampens the reactivity of the furan, requiring thermal conditions, but it ensures the stability of the starting material during the reaction[7].
IEDDA reaction pathway converting 2-aminofurans into furo[2,3-d]pyrimidines.
Pharmacological Relevance of Fused Scaffolds
The condensation of 2-aminofuran-3-carboxylates with reagents like thioureas or via IEDDA reactions yields furo[2,3-d]pyrimidines . These fused bicyclic systems are privileged scaffolds in medicinal chemistry, exhibiting potent antifungal, antibacterial, and kinase-inhibitory activities[8]. The ability to rapidly construct these libraries stems directly from the bench-stability provided by the C3-carboxylic acid moiety on the parent furan ring.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 84096620, 5-(2-Adamantyl)-2-aminofuran-3-carboxylic acid." PubChem. Available at:[Link]
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Cheng, C., Liu, S., & Zhu, G. "Divergent Synthesis of 2-Aminofurans via Palladium-Catalyzed Acetoxylative, Alkoxylative, and Hydroxylative Cycloisomerization of Homoallenyl Amides." The Journal of Organic Chemistry, 2015, 80(15), 7604-7612. Available at:[Link]
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Jiang, P., et al. "Synthesis of 2-Aminofurans and 2-Aminothiophenes through Elemental Sulfur-Promoted Switchable Redox Condensation Reaction of Enaminones with Methylene Nitriles." The Journal of Organic Chemistry, 2022, 87(22), 15312-15326. Available at:[Link]
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Dang, Q., et al. "Aromatic Heterocycles as Productive Dienophiles in the Inverse Electron-Demand Diels–Alder Reactions of 1,3,5-Triazines." Accounts of Chemical Research, 2020, 53(5), 1001-1014. Available at:[Link]
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Kidwai, M., & Saxena, A. D. "Synthesis of Furo[2,3-d]pyrimidines Using Inorganic Solid Support." ResearchGate, 2005. Available at:[Link]
Sources
- 1. 2-aminofuran-3-carboxylic acid , NLT 98% , 1513644-20-6 - CookeChem [cookechem.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-(2-Adamantyl)-2-aminofuran-3-carboxylic acid | C15H19NO3 | CID 84096620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of 2-Aminofurans and 2-Aminothiophenes through Elemental Sulfur-Promoted Switchable Redox Condensation Reaction of Enaminones with Methylene Nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Divergent Synthesis of 2-Aminofurans via Palladium-Catalyzed Acetoxylative, Alkoxylative, and Hydroxylative Cycloisomerization of Homoallenyl Amides [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
